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Compound of Interest

Compound Name: Fmoc-Hph(2-Me)-OH

Cat. No.: B8178309

Get Quote

Executive Summary: The Steric Advantage
Fmoc-Hph(2-Me)-OH (Fmoc-2-methyl-L-homophenylalanine, CAS 1260612-11-0) is a

specialized non-canonical amino acid used to introduce steric constraints and metabolic

stability into peptide therapeutics. Unlike its lower homolog Fmoc-Phe(2-Me)-OH, which suffers

from severe steric clash at the coupling center, Fmoc-Hph(2-Me)-OH utilizes an ethylene

spacer (

) to distance the bulky ortho-methylated phenyl ring from the peptide backbone.

This guide defines the Critical Quality Attributes (CQAs) required for research-grade material

and objectively compares its performance against standard alternatives.

Critical Quality Attributes (CQAs) for Research Grade
For reliable Solid Phase Peptide Synthesis (SPPS), "Research Grade" must meet specific

metrics to prevent deletion sequences and aggregation.
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Specification Acceptance Criterion Technical Rationale

Chemical Purity (HPLC) ≥ 98.0%

Non-canonical amino acids

often carry trace synthetic

byproducts (e.g., des-methyl

analogs) that mimic the

product. <98% risks difficult-to-

separate peptide impurities.

Chiral Purity (e.e.) ≥ 99.5%

The L-isomer is critical. The 2-

Me substituent can induce

atropisomerism or hinder

enzymatic resolution during

synthesis.

Water Content (KF) ≤ 1.0%

Excess water hydrolyzes

active esters (e.g.,

HBTU/HATU) during the

coupling cycle, lowering yield.

[1]

Free Amine Content ≤ 0.2%

Prevents "double insertion" or

polymerization during storage.

[1]

Solubility Clear in DMF (0.5 M)

Hydrophobic residues must

fully dissolve to ensure

stoichiometric coupling.[1]

Comparative Performance Analysis
This section contrasts Fmoc-Hph(2-Me)-OH with its structural relatives.

A. Coupling Efficiency & Steric Hindrance
The primary challenge with ortho-substituted aromatics is steric hindrance.[1]

Fmoc-Phe(2-Me)-OH: The methyl group is in the
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-position relative to the carbonyl. This creates massive steric clash with the activating
reagent, often requiring double coupling or stronger activators (HATU/HOAt).[1]

Fmoc-Hph(2-Me)-OH: The methyl group is in the

-position (one carbon further away). The extra methylene spacer acts as a "hinge,"
significantly reducing steric interference at the activation site.[1]

Verdict: Fmoc-Hph(2-Me)-OH couples faster and cleaner than Fmoc-Phe(2-Me)-OH but

requires longer reaction times than unsubstituted Fmoc-Hph-OH.

B. Metabolic Stability
The ortho-methyl group blocks chymotrypsin-like enzymatic cleavage by preventing the

enzyme from accessing the aromatic ring.

Fmoc-Phe-OH / Fmoc-Hph-OH: Low metabolic stability (rapidly degraded).

Fmoc-Hph(2-Me)-OH:High stability. The combination of the non-natural backbone length

(homo) and the steric block (2-Me) creates a "double lock" against proteolysis.

C. Solubility Profile
Fmoc-Phe-OH: Soluble in DMF, NMP, and DCM.[1]

Fmoc-Hph(2-Me)-OH: Highly hydrophobic. Requires DMF or NMP. Avoid DCM for stock

solutions as it may precipitate at high concentrations (0.5 M).[1]

Experimental Validation Protocols
Protocol 1: Chiral HPLC Analysis
To verify the enantiomeric purity (L- vs D-isomer), use a polysaccharide-based chiral stationary

phase.[2][3]

Column: Chiralpak IA or Lux Cellulose-2 (4.6 x 250 mm, 5 µm).[1]

Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).[1]

Flow Rate: 1.0 mL/min.[1][4]
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Detection: UV @ 254 nm.[1][4]

Expected Result: The D-isomer (impurity) typically elutes before the L-isomer (major peak)

on Cellulose-2 columns.

Pass Criteria: Area % of minor peak < 0.5%.

Protocol 2: Dissolution & Visual Inspection
Before loading onto an automated synthesizer:

Weigh 1.0 mmol of Fmoc-Hph(2-Me)-OH.

Add 2.0 mL of dry DMF (Grade: Amine-free).

Sonicate for 30 seconds at 25°C.

Check: Solution must be crystal clear. If hazy, filter through a 0.45 µm PTFE syringe filter to

prevent line blockage.[1]

QC Workflow Visualization
The following diagram illustrates the decision logic for accepting a batch of Fmoc-Hph(2-Me)-
OH for synthesis.
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Batch Receipt
Fmoc-Hph(2-Me)-OH

1. Visual Inspection
(White Powder)

2. Solubility Test
(0.5M in DMF)

Pass

REJECT BATCH

Fail (Color/Clumping)
3. HPLC Purity

(Reverse Phase)

Clear Solution

Turbid/Insoluble

4. Chiral Analysis
(Enantiomeric Excess)

> 98.0% Purity

< 98.0%

RELEASE FOR SYNTHESIS

> 99.5% ee < 99.5% ee

Click to download full resolution via product page

Caption: Step-by-step Quality Control decision tree ensuring only high-integrity building blocks

enter the synthesis pipeline.

Synthesis Optimization Strategy
When using Fmoc-Hph(2-Me)-OH in a sequence (e.g., ...-Ala-Hph(2-Me)-Val-...):

Activation: Use DIC/Oxyma Pure (1:1:1 ratio). This method is superior to HBTU for sterically

hindered amino acids as it reduces racemization.
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Coupling Time: Extend standard coupling time from 30 min to 60 min.

Fmoc Deprotection: Standard 20% Piperidine in DMF is effective.[1] The 2-Me group does

not hinder the N-terminal deprotection significantly due to the spacer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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